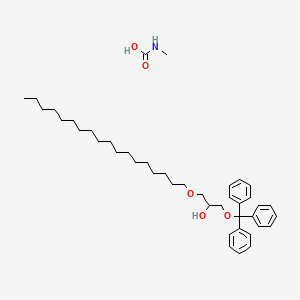![molecular formula C16H16ClNO4 B14376900 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride CAS No. 89808-21-9](/img/structure/B14376900.png)
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ion with phenoxycarbonyl and isopropyl carbonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride typically involves the following steps:
Formation of Pyridinium Ion: The starting material, pyridine, is reacted with an appropriate alkylating agent to form the pyridinium ion.
Introduction of Phenoxycarbonyl Group: The pyridinium ion is then reacted with phenyl chloroformate to introduce the phenoxycarbonyl group.
Addition of Isopropyl Carbonate Group: Finally, the compound is treated with isopropyl chloroformate to add the isopropyl carbonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Phenoxycarbonyl)-3-{[(methyl)oxy]carbonyl}pyridin-1-ium chloride
- 1-(Phenoxycarbonyl)-3-{[(ethyl)oxy]carbonyl}pyridin-1-ium chloride
- 1-(Phenoxycarbonyl)-3-{[(butyl)oxy]carbonyl}pyridin-1-ium chloride
Comparison
Compared to similar compounds, 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is unique due to the presence of the isopropyl carbonate group. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it distinct in its applications and properties.
Eigenschaften
CAS-Nummer |
89808-21-9 |
|---|---|
Molekularformel |
C16H16ClNO4 |
Molekulargewicht |
321.75 g/mol |
IUPAC-Name |
1-O-phenyl 3-O-propan-2-yl pyridin-1-ium-1,3-dicarboxylate;chloride |
InChI |
InChI=1S/C16H16NO4.ClH/c1-12(2)20-15(18)13-7-6-10-17(11-13)16(19)21-14-8-4-3-5-9-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NTTUEPISMFAHJY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC(=O)C1=C[N+](=CC=C1)C(=O)OC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


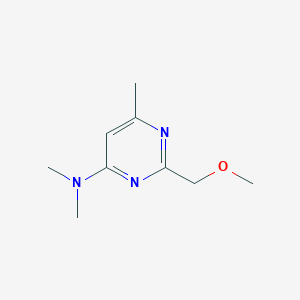
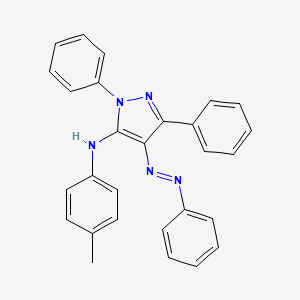
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
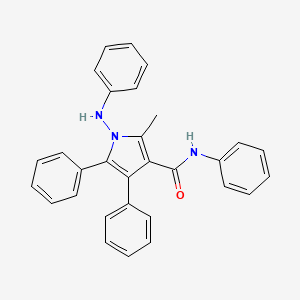
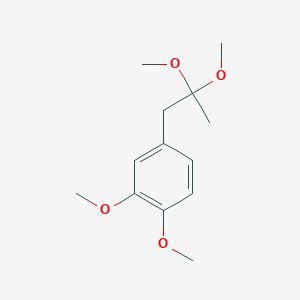
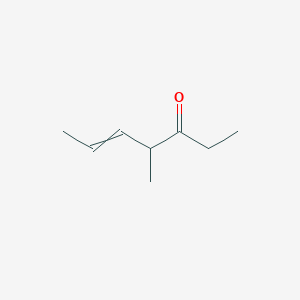
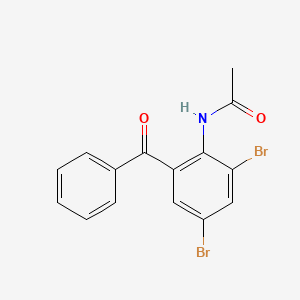
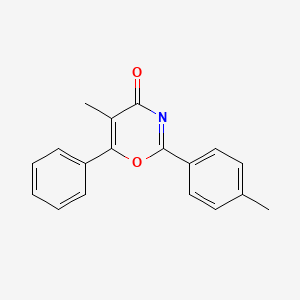
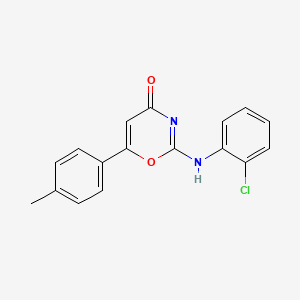
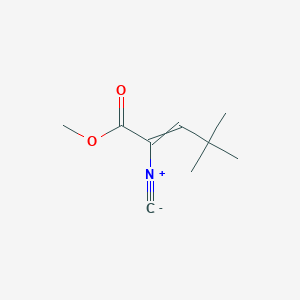

![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
